Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C16H13NO2S and a molecular weight of 284.36 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with an amino group, a naphthyl group, and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties.
Mechanism of Action
Target of Action
Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a complex organic compound with potential applications in proteomics research . .
Mode of Action
The presence of the amino group and the carboxylate ester could potentially allow for interactions with proteins or enzymes in the body .
Biochemical Pathways
Thiophene derivatives have been known to be involved in various biochemical reactions .
Pharmacokinetics
The compound’s molecular weight (28436 g/mol) and its lipophilic nature suggest that it could potentially be well-absorbed and distributed in the body .
Result of Action
Thiophene derivatives have been known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at 28°C . Furthermore, the compound’s efficacy could potentially be influenced by the pH and the presence of other compounds in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate typically involves the reaction of 2-amino-4-(1-naphthyl)thiophene-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Medicine: Research explores its potential as a pharmaceutical intermediate.
Industry: It is employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminothiophene-3-carboxylate: Similar structure but lacks the naphthyl group.
2-Amino-4-(1-naphthyl)thiophene-3-carboxylic acid: Similar structure but lacks the ester group.
Uniqueness
Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is unique due to the presence of both the naphthyl and ester groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 2-amino-4-naphthalen-1-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVPXJTBONOAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361973 |
Source
|
Record name | Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350997-17-0 |
Source
|
Record name | Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350997-17-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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